- stereoselective preparation of 6,7,8,9,10-10-hexahalo-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin-3-oxides from 1,4,5,6,7,7-hexahalo-5-norbornene-2,3-dimethanol and cyclic sulfite ring forming reagents in the presence of stereoisomer directing agents., World Intellectual Property Organization, , ,
Cas no 33213-65-9 (b-Endosulfan)
b-Endosulfan Chemical and Physical Properties
Names and Identifiers
-
- Endosulfan II
- beta-Endosulfan
- β-Endosulfan solution
- b-Endosulfan
- b-Endosulfan Solution
- Endosulfan II (beta)
- Β-BENZOEPIN
- β-Endosulfan
- 6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin 3-oxide
-
- MDL: MFCD00151176
- Inchi: InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19-
- InChI Key: RDYMFSUJUZBWLH-INZWZTCPSA-N
- SMILES: C1[C@H]2[C@@H](CO[S@@](=O)O1)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Computed Properties
- Exact Mass: 403.81700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.6568 (estimate)
- Melting Point: 209°C
- Flash Point: 11 °C
- PSA: 54.74000
- LogP: 4.55550
- Solubility: Not determined
b-Endosulfan Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H410
- Warning Statement: P273,P301+P310,P501
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 22-50/53
- Safety Instruction: 61
- RTECS:RB9875200
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1(b)
- PackingGroup:III
- Risk Phrases:R22
- Packing Group:III
- Safety Term:6.1(b)
b-Endosulfan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114218-1ml |
b-Endosulfan |
33213-65-9 | analytical standard,10ug/ml in hexane | 1ml |
¥127.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114217-1ml |
b-Endosulfan |
33213-65-9 | analytical standard,100ug/ml in hexane | 1ml |
¥102.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114216-100mg |
b-Endosulfan |
33213-65-9 | 100mg |
¥823.90 | 2023-09-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E128248-1ml |
b-Endosulfan |
33213-65-9 | 1000ug/ml in Purge and Trap Methanol | 1ml |
¥1019.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003499-1ml |
b-Endosulfan |
33213-65-9 | 100μg/ml u=3% | 1ml |
¥102 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003500-1ml |
b-Endosulfan |
33213-65-9 | 10μg/ml u=5% | 1ml |
¥200 | 2024-05-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33385-100MG |
b-Endosulfan |
33213-65-9 | PESTANAL | 100MG |
890.09 | 2021-05-13 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 36582-2ML |
b-Endosulfan |
33213-65-9 | 100 μg/mL in hexane, PESTANAL | 2ML |
691.22 | 2021-05-13 | |
| TRC | E555515-25mg |
b-Endosulfan |
33213-65-9 | 25mg |
$ 115.00 | 2023-09-07 | ||
| TRC | E555515-100mg |
b-Endosulfan |
33213-65-9 | 100mg |
$176.00 | 2023-05-18 |
b-Endosulfan Production Method
Production Method 1
b-Endosulfan Raw materials
b-Endosulfan Preparation Products
b-Endosulfan Suppliers
b-Endosulfan Related Literature
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Jie Feng,Hua Tang,Dazhou Chen,Haifeng Dong,Lei Li Anal. Methods 2013 5 4196
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Kalavati R. Channa,Halina B. R?llin,Kerry S. Wilson,Therese H. N?st,Jon ?. Odland,Inakshi Naik,Torkjel M. Sandanger J. Environ. Monit. 2012 14 2952
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Chunnian Da,Guijian Liu,Quan Tang,Jingjing Liu Environ. Sci.: Processes Impacts 2013 15 2288
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Serpil Yenisoy-Karaka?,Muhammed ?z,Eftade O. Gaga J. Environ. Monit. 2012 14 1365
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5. A rapid and sensitive analytical method for the quantification of residues of endosulfan in bloodAtmakuru Ramesh,Perumal Elumalai Ravi J. Environ. Monit. 2002 4 190
Additional information on b-Endosulfan
B-Endosulfan (CAS No. 33213-65-9): An Overview of a Significant Compound in Pesticide Chemistry
B-Endosulfan (CAS No. 33213-65-9) is a widely studied and utilized compound in the field of pesticide chemistry. This organosulfur compound, also known as β-endosulfan, is a key component in various agricultural applications due to its effectiveness in controlling a broad spectrum of pests. The compound is part of the endosulfan family, which has been extensively researched for its chemical properties, environmental impact, and biological activity.
The chemical structure of B-Endosulfan consists of a bicyclic sulfite ester with a unique stereochemistry that contributes to its pesticidal properties. The compound is characterized by its high lipophilicity and low water solubility, which enhance its ability to penetrate and affect the target organisms. These properties make B-Endosulfan particularly effective against insects, mites, and other pests that can damage crops.
Recent studies have focused on the environmental fate and behavior of B-Endosulfan. Research has shown that while the compound is highly effective in pest control, it can persist in the environment for extended periods, leading to concerns about its long-term impact on ecosystems. Studies have explored various methods to mitigate these effects, including the development of biodegradable formulations and the use of integrated pest management (IPM) strategies.
In terms of biological activity, B-Endosulfan acts as a neurotoxin by disrupting the sodium channels in the nervous system of insects. This mechanism of action makes it highly effective against a wide range of pests but also raises concerns about potential non-target effects on beneficial insects and other organisms. Recent research has aimed to better understand these mechanisms and develop strategies to minimize adverse impacts.
The use of B-Endosulfan in agriculture has been regulated in many countries due to environmental and health concerns. However, it remains an important tool in certain regions where alternative pest control methods are limited or less effective. The compound's effectiveness in controlling pests such as aphids, whiteflies, and spider mites continues to make it a valuable asset in integrated pest management programs.
From a chemical synthesis perspective, B-Endosulfan can be produced through various routes, including the reaction of endosulfan dichlorohydrate with sodium methoxide. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that reduce environmental impact and improve yield. These developments are crucial for ensuring the continued availability and safety of B-Endosulfan in agricultural applications.
In conclusion, B-Endosulfan (CAS No. 33213-65-9) is a significant compound with a rich history in pesticide chemistry. Its effectiveness in pest control is balanced by ongoing research into its environmental impact and biological activity. As the field continues to evolve, the development of more sustainable and targeted applications will be essential for maintaining its role in modern agriculture while minimizing potential risks.
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